1-Dehydro-chloramphenicol
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Overview
Description
1-Dehydro-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae in 1947 . Chloramphenicol is known for its effectiveness against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria . This compound retains the core structure of chloramphenicol but with a slight modification that may influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Dehydro-chloramphenicol involves several steps, starting from chloramphenicol. The primary synthetic route includes the dehydrogenation of chloramphenicol under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperatures to ensure the selective removal of hydrogen atoms . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Dehydro-chloramphenicol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can revert this compound back to chloramphenicol or other reduced forms.
Substitution: The nitro group and dichloroacetyl group in the molecule can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dehydro-chloramphenicol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dehydrogenation on antibiotic activity and stability.
Medicine: While not as widely used as chloramphenicol, it serves as a reference compound in the development of new antibiotics with improved properties.
Mechanism of Action
The mechanism of action of 1-Dehydro-chloramphenicol is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the peptidyl transferase activity essential for protein elongation . This inhibition prevents the formation of peptide bonds, ultimately leading to the cessation of bacterial growth .
Comparison with Similar Compounds
1-Dehydro-chloramphenicol can be compared with other chloramphenicol derivatives, such as:
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group, offering a different spectrum of activity and reduced toxicity.
Florfenicol: Another derivative with a fluorine atom, used primarily in veterinary medicine due to its enhanced stability and efficacy.
The uniqueness of this compound lies in its specific structural modification, which may influence its interaction with bacterial ribosomes and its overall antibiotic activity.
Properties
Molecular Formula |
C11H10Cl2N2O5 |
---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2R)-3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18)/t8-/m1/s1 |
InChI Key |
ZMCQNNUYRHSMAB-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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